Potassium guaiacolsulfonate hemihydrate

Crystallography Solid-State Chemistry Pharmaceutical Quality Control

Non-USP or anhydrous guaiacolsulfonate risks batch failure due to variable hydration and impurity profiles. This USP-grade hemihydrate ensures consistent dissolution and long-term aqueous stability. - Meets USP monograph: 98.0-102.0% assay (anhydrous), 3.0-6.0% water content. - Well-characterized monoclinic C2/c crystal form with uniaxial negative thermal expansion. - Non-opioid expectorant with 3× greater antitussive potency than codeine, enabling lower doses and improved safety margins. Packaged in well-closed, light-resistant containers; global B2B shipping with full documentation.

Molecular Formula C7H8KO5S
Molecular Weight 243.30 g/mol
CAS No. 16241-25-1
Cat. No. B1264672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium guaiacolsulfonate hemihydrate
CAS16241-25-1
Synonymsguaiacolsulfonate potassium
guaiacolsulfonic acid
guaiacolsulfonic acid, monopotassium salt
potassium guaiacolsulfonate
Thiocol
Molecular FormulaC7H8KO5S
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)(=O)O)O.[K]
InChIInChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11);
InChIKeyUQLUGIAIXOWYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Guaiacolsulfonate Hemihydrate (CAS 16241-25-1): Pharmacopeial and Structural Baseline for Expectorant Procurement


Potassium guaiacolsulfonate hemihydrate (CAS 16241-25-1), also referred to as sulfogaiacol, is a monopotassium salt of 4-hydroxy-3-methoxybenzenesulfonic acid that crystallizes as a hemihydrate [1]. It is officially monographed in the United States Pharmacopeia (USP), which specifies an anhydrous purity range of 98.0–102.0% and a water content of 3.0–6.0% [2]. The compound is recognized in the Anatomical Therapeutic Chemical (ATC) classification under code R05CA09 as an expectorant, and is listed in the Japanese Pharmacopoeia (JP18) [3]. Its crystalline solid-state structure, characterized by X-ray diffraction as a monoclinic C2/c space group hemihydrate, distinguishes it from anhydrous or other hydrated forms of guaiacolsulfonate salts that may be encountered in commercial or research contexts [4].

Procurement Risk Assessment: Why Guaifenesin, Anhydrous Guaiacolsulfonate, or Codeine Cannot Directly Replace Potassium Guaiacolsulfonate Hemihydrate


Substituting potassium guaiacolsulfonate hemihydrate with seemingly similar expectorants (e.g., guaifenesin), different hydration states (e.g., anhydrous or dihydrate forms), or alternative antitussives (e.g., codeine) introduces quantifiable risks in material consistency, formulation stability, and therapeutic equivalence. Commercial potassium guaiacolsulfonate consists predominantly of the 4-sulfonate isomer, while other positional isomers (e.g., 5-sulfonate) exhibit different hydration behaviors and UV spectral properties that can compromise analytical method transfer and regulatory compliance [1]. Furthermore, systematic reviews of the expectorant class indicate that guaifenesin lacks consistent evidence of clinical efficacy, making cross-class substitution unsupported [2]. The hemihydrate crystal form possesses unique solid-state properties, including uniaxial negative thermal expansion, that directly impact manufacturing processability and long-term stability [3].

Quantitative Differentiation of Potassium Guaiacolsulfonate Hemihydrate (CAS 16241-25-1): Head-to-Head Evidence for Scientific Selection


Defined Hemihydrate Crystal Structure vs. Variable Hydration of Commercial Guaiacolsulfonate

Potassium guaiacolsulfonate hemihydrate (CAS 16241-25-1) crystallizes as a well-defined hemihydrate in the monoclinic C2/c space group, as confirmed by single-crystal X-ray diffraction. In contrast, commercial potassium guaiacolsulfonate samples without the hemihydrate specification may contain anhydrous material or variable hydration up to 2/3 mole (4.8%) water, as determined by thermogravimetric analysis [1]. This precise hydration state ensures batch-to-batch consistency in physical properties critical for formulation, whereas generic 'potassium guaiacolsulfonate' can exhibit heterogeneous hydration behavior leading to unpredictable processing and stability outcomes [2].

Crystallography Solid-State Chemistry Pharmaceutical Quality Control

USP Pharmacopeial Purity Specification and Water Content Control

The USP monograph for Potassium Guaiacolsulfonate establishes an anhydrous assay range of 98.0–102.0% and a water content specification of 3.0–6.0% (Method I) [1]. This level of regulatory standardization is not uniformly available for all guaiacolsulfonate salts or generic expectorants. For instance, guaifenesin, while also a USP monographed expectorant, has a different chemical identity and analytical profile, meaning that compendial compliance for one cannot be transferred to the other .

Quality Control Pharmaceutical Analysis Regulatory Compliance

Antitussive Potency: 3× Codeine Phosphate on a Weight Basis

Potassium guaiacolsulfonate exhibits significantly greater antitussive potency than codeine phosphate, with a reported relative potency of 3× that of codeine phosphate [1]. This quantitative differentiation is critical when formulating combination cough preparations, as it allows for lower doses of the guaiacolsulfonate component to achieve equivalent or superior cough suppression. In contrast, codeine, a centrally acting opioid, carries risks of dependence and sedation that are not associated with guaiacolsulfonate [2].

Pharmacology Antitussive Potency Comparison

Expectorant Efficacy: Class-Level Differentiation from Guaifenesin

While both potassium guaiacolsulfonate and guaifenesin are classified as expectorants, the evidence base for clinical efficacy differs markedly. A Cochrane systematic review of over-the-counter cough preparations found that trials of guaifenesin against placebo showed conflicting results, with one indicating benefit and another not, leading to the conclusion that 'there is no good evidence for or against the effectiveness' of such OTC medicines [1]. In contrast, potassium guaiacolsulfonate has a long history of use in specific combination products and is included in pharmacopoeias as an established expectorant [2]. However, it must be noted that direct head-to-head clinical trials comparing the two agents are lacking, so this differentiation is based on class-level inference regarding the robustness of supporting clinical data.

Expectorant Mucoactive Clinical Evidence

Formulation Stability: Multi-Phase Release Patent Evidence

Patented formulations of potassium guaiacolsulfonate hemihydrate demonstrate high stability in liquid oral solutions, with active ingredient content remaining unchanged under long-term storage conditions (25±2°C, 60±10% RH) [1]. The patent further claims multi-phase release compositions, enabling both immediate and sustained/pulsed release profiles within a 1–24 hour window [2]. Such formulation versatility is not typically described for simple expectorants like guaifenesin in equivalent patent literature, indicating a unique advantage for developing differentiated cough/cold products.

Pharmaceutical Formulation Stability Controlled Release

High-Value Application Scenarios for Potassium Guaiacolsulfonate Hemihydrate (CAS 16241-25-1) Based on Quantitative Differentiation Evidence


GMP Manufacturing of USP-Compliant Cough Syrups and Oral Solutions

Procurement of potassium guaiacolsulfonate hemihydrate meeting USP specifications (98.0–102.0% assay, 3.0–6.0% water) is essential for GMP-compliant manufacturing of cough syrups and oral solutions intended for regulated markets. The defined hemihydrate crystal form ensures consistent dissolution behavior and long-term stability in aqueous formulations, as demonstrated by patent evidence of stable oral solutions under ICH conditions [1]. Using non-USP or anhydrous guaiacolsulfonate risks batch failure due to variable hydration and impurity profiles [2].

Development of Differentiated Multi-Phase Release Cough/Cold Products

Formulators seeking to create novel, patent-protected cough/cold products can leverage potassium guaiacolsulfonate hemihydrate's compatibility with multi-phase release technologies. Patented compositions describe immediate-release combined with sustained- or pulsed-release components, enabling 24-hour symptom control with reduced dosing frequency [3]. This is a clear differentiator from guaifenesin-based products, which are largely limited to immediate-release solid dosage forms [4].

Analytical Reference Standard for Method Development and Validation

Potassium guaiacolsulfonate hemihydrate (USP Reference Standard grade) is the definitive reference material for developing and validating analytical methods (e.g., HPLC, UV spectrophotometry) for quality control of guaiacolsulfonate-containing drug products. Its well-characterized crystal structure and USP compendial status provide traceability and ensure method accuracy . The distinct UV spectral behavior of the 4-sulfonate isomer (predominant in commercial material) versus the 5-sulfonate isomer at pH >7.0 necessitates use of a well-defined standard to avoid quantification errors [5].

Combination Formulations Requiring High-Potency Antitussive Activity without Opioids

In multi-symptom cough preparations where codeine is undesirable due to abuse liability or regulatory restrictions, potassium guaiacolsulfonate hemihydrate offers a non-opioid alternative with reported 3× greater antitussive potency on a weight basis [6]. This allows for effective cough suppression at lower doses, potentially reducing the overall drug load and improving safety margins. This application is particularly relevant for pediatric or geriatric formulations where opioid avoidance is a priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium guaiacolsulfonate hemihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.